N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide
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Description
The compound “N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide” is a type of benzothiazole sulfonamide . Benzothiazole sulfonamides are synthesized from simple commercially available building blocks, such as benzo[d]thiazole-2-thiol and primary and secondary amines .
Synthesis Analysis
The synthesis of benzothiazole sulfonamides involves several steps, including S oxidation/S-N coupling, S-N coupling/S-oxidation, or S-oxidation/S-F bond formation/SuFEx . The labile N-H bond in N-monoalkylated BT-sulfonamides allows for the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction . N-Alkyl-N-aryl BT-sulfonamides can be accessed with the help of the Chan-Lam coupling reaction .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole sulfonamides include S oxidation/S-N coupling, S-N coupling/S-oxidation, and S-oxidation/S-F bond formation/SuFEx . The labile N-H bond in N-monoalkylated BT-sulfonamides allows for the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .Scientific Research Applications
Excited State Hydrogen Bond and Proton Transfer Studies
This compound, due to its benzo[d]thiazol-2-yl group, could be used in studies related to excited state hydrogen bond and proton transfer . The solvent effects on these processes can be analyzed theoretically based on state-of-the-art ab initio calculations . This could help in the development of new products in optoelectronics and analytical tools .
Transfer Hydrogenation of Ketones
The compound could potentially be used in the transfer hydrogenation of ketones . Reactions of N-(benzo[d]thiazol-2-yl)pyrazine-2-carboxamide ligands with certain precursors can afford organo-carboxamide ruthenium (II) complexes . These complexes have shown moderate catalytic activities in the transfer hydrogenation of a broad spectrum of ketones .
Synthesis of Benzo Thiazole-2 (3H)-Thiones and Benzo Thiazol-2 (3H)-Ones
The compound could potentially be used in the synthesis of benzo thiazole-2 (3H)-thiones and benzo thiazol-2 (3H)-ones . This can be achieved through a temperature-controlled intermolecular [3 + 2] annulation of N,N-disubstituted arylhydrazines with CS2 in the presence of DMSO .
properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3S2/c1-16-6-5-13-28(15-16)34(31,32)19-11-9-18(10-12-19)23(30)26-22-14-17(2)27-29(22)24-25-20-7-3-4-8-21(20)33-24/h3-4,7-12,14,16H,5-6,13,15H2,1-2H3,(H,26,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKTYKAPEAPJLV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=NN3C4=NC5=CC=CC=C5S4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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